3-Bromo-2-isocyanatothiophene

Description

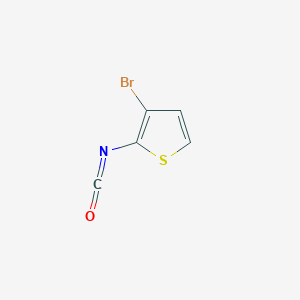

3-Bromo-2-isocyanatothiophene is a brominated and isocyanate-functionalized thiophene derivative. Its structure features a thiophene ring substituted with a bromine atom at position 3 and an isocyanate group (-NCO) at position 2. This compound is a valuable building block in organic synthesis, particularly in materials science and pharmaceutical chemistry, where the isocyanate group enables reactions with nucleophiles (e.g., amines, alcohols) to form ureas, carbamates, or polyurethanes . The bromine substituent offers additional reactivity for cross-coupling reactions (e.g., Suzuki or Stille couplings), enhancing its utility in constructing complex molecular architectures. Current pricing data from CymitQuimica indicates a cost of €529 for 50 mg and €1,440 for 500 mg, reflecting its specialized applications and synthesis complexity .

Properties

IUPAC Name |

3-bromo-2-isocyanatothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNOS/c6-4-1-2-9-5(4)7-3-8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVODABAZTQBYTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-isocyanatothiophene typically involves the bromination of 2-isocyanatothiophene. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-isocyanatothiophene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles, such as amines and alcohols, to form urea and carbamate derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

Addition Reactions: Reagents such as primary and secondary amines, alcohols, and water can react with the isocyanate group under mild conditions to form the corresponding addition products.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 3-azido-2-isocyanatothiophene, 3-cyano-2-isocyanatothiophene, and various 3-amino-2-isocyanatothiophene derivatives can be formed.

Addition Products: Urea and carbamate derivatives are commonly formed when the isocyanate group reacts with amines and alcohols, respectively.

Scientific Research Applications

3-Bromo-2-isocyanatothiophene has gained significant attention in scientific research due to its diverse applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-isocyanatothiophene involves its interaction with various molecular targets and pathways:

Molecular Targets: The isocyanate group can react with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to the formation of covalent adducts.

Pathways Involved: The compound may interfere with cellular processes by modifying key biomolecules, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The placement of bromine (positions 2 vs. 3) alters electronic and steric properties. Bromine at position 3 (this compound) may direct electrophilic substitution differently compared to position 2 analogs .

- Cost Factors : The methyl-substituted derivative (5-Methyl-thiophene-2-isocyanate) is the most expensive, likely due to additional synthesis steps for introducing the methyl group .

Comparison with Non-Isocyanate Bromothiophenes

3-Bromothiophene (CAS 872-31-1)

3-Bromothiophen-2-amine (CAS 774492-91-0)

- Structure : Features an amine (-NH₂) group at position 2 and bromine at position 3.

- Applications : The amine group enables participation in diazotization or amidation reactions, contrasting with the isocyanate’s reactivity toward nucleophiles .

Biological Activity

3-Bromo-2-isocyanatothiophene is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting findings from various studies, mechanisms of action, and relevant case studies.

The compound's chemical structure can be represented as follows:

- Chemical Formula : CHBrNOS

- CAS Number : 76537-10-5

This compound features a bromine atom and an isocyanate functional group, which are crucial for its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Covalent Bond Formation : The isocyanate group can react with nucleophilic sites in proteins and nucleic acids, leading to the formation of covalent adducts. This interaction can disrupt normal cellular functions and may induce apoptosis in cancer cells.

- Modification of Biomolecules : By modifying key biomolecules, the compound may interfere with cellular processes, potentially leading to antimicrobial or anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. The mechanism appears to involve cell cycle arrest and induction of apoptosis. For instance, it has been shown to trigger apoptotic pathways in human breast cancer cells (MCF-7) through the activation of caspase enzymes.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings underscore the compound's potential as a novel antimicrobial agent.

Study on Anticancer Effects

In another study focusing on its anticancer properties, this compound was tested on various cancer cell lines, including MCF-7 (breast), HeLa (cervical), and A549 (lung). The results showed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

These results suggest that the compound has selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

Safety and Toxicological Profile

Despite its promising biological activities, safety assessments are critical. According to safety data sheets:

- Acute Toxicity : Classified as Category 3 for oral, dermal, and inhalation exposure.

- Irritation Potential : Causes skin and eye irritation; respiratory sensitization is also a concern.

Precautions should be taken when handling this compound due to its potential health risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.